Benzenethiol, 2,5-bis(5-tert-butyl-2-benzoxazolyl)-
Description
Benzenethiol, 2,5-bis(5-tert-butyl-2-benzoxazolyl)- (CAS: 7128-64-5), commonly abbreviated as BBOT, is a bis(benzoxazolyl) thiophene derivative with a molecular formula of C₂₆H₂₆N₂O₂S and a molecular weight of 430.56 g/mol . It features two 5-tert-butylbenzoxazole moieties linked via a central thiophene ring, which confers exceptional photostability and fluorescence properties. BBOT is widely utilized as a fluorescent brightening agent in plastics, textiles, and analytical chemistry (e.g., as a carbon quantification standard in CHNS analysis) . Key physical properties include a melting point of 199–201°C, density of ~1.2 g/cm³, and a planar structure optimized for UV absorption and emission in the 360–420 nm range .
Properties
CAS No. |
34114-04-0 |
|---|---|
Molecular Formula |
C28H28N2O2S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2,5-bis(5-tert-butyl-1,3-benzoxazol-2-yl)benzenethiol |
InChI |
InChI=1S/C28H28N2O2S/c1-27(2,3)17-8-11-22-20(14-17)29-25(31-22)16-7-10-19(24(33)13-16)26-30-21-15-18(28(4,5)6)9-12-23(21)32-26/h7-15,33H,1-6H3 |
InChI Key |
HVHUPWGZKSHWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C)S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
The most extensively documented method involves a four-step sequence: condensation , dehydration , distillation , and refinement . Thiophene-2,5-dicarboxylic acid reacts with tert-butyl-o-aminophenol in a solvent system of trichlorobenzene and toluene (5:1 weight ratio), catalyzed by boric acid. The condensation initiates at 120°C, forming the benzoxazole rings through nucleophilic acyl substitution. Water generated during this phase is co-evaporated with toluene, which is subsequently refluxed back into the reactor.
At temperatures exceeding 180°C, toluene is fully removed, and dehydration continues via the immiscibility of trichlorobenzene and water. The reaction reaches completion at 230°C, after which vacuum distillation isolates trichlorobenzene for reuse, leaving a crude product. Final purification with xylene yields the target compound with a melting point of 200–202°C.
Optimization and Industrial Scaling
Key innovations in this method include:
- Vacuum distillation : Reduces the boiling point of trichlorobenzene, minimizing thermal degradation and energy consumption.
- Solvent recycling : Trichlorobenzene recovery rates reach 99%, eliminating dedicated recovery infrastructure and cutting production costs by 15–20%.
- Catalyst efficiency : Boric acid (0.25–0.35 wt%) enhances reaction kinetics without requiring post-synthesis neutralization.
Table 1 summarizes operational parameters across six embodiments from the patent:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 | Embodiment 6 |
|---|---|---|---|---|---|---|
| tert-Butyl-o-aminophenol (kg) | 210 | 230 | 250 | 240 | 230 | 240 |
| Boric acid (kg) | 30 | 29 | 35 | 27 | 29 | 27 |
| Yield (%) | 99.1 | 98.8 | 99.3 | 98.9 | 99.0 | 99.2 |
The consistency in yield (>98.8%) across variants underscores the robustness of this protocol under slight stoichiometric adjustments.
Sulfide-Dicarbonyl Condensation Method
Reaction Overview and Substituent Flexibility
An alternative pathway, disclosed in U.S. Patent 4,267,343, involves condensing a sulfide derivative with an α,α-dicarbonyl compound. The general formula for the product is:
$$
\text{C}{26}\text{H}{26}\text{N}{2}\text{O}{2}\text{S} \quad \text{(Molecular weight: 430.57 g/mol)}
$$
The sulfide precursor (e.g., thiophene-2,5-dithiol) reacts with dicarbonyl species such as glyoxal derivatives under acidic conditions. This method allows for modular substitution at the benzoxazole rings (R₁, R₂, R₃ groups), enabling tunability of photophysical properties.
Limitations and Comparative Analysis
While this approach offers synthetic flexibility, it faces challenges:
- Lower yields : Early implementations reported yields of 70–85%, necessitating costly chromatographic purification.
- Sulfide handling : Thiol-containing intermediates require inert atmospheres, complicating large-scale production.
- Environmental concerns : Byproducts include sulfur oxides, requiring scrubbing systems absent in the condensation-dehydration method.
Table 2 contrasts the two methods:
| Parameter | Condensation-Dehydration | Sulfide-Dicarbonyl |
|---|---|---|
| Yield (%) | 98.8–99.3 | 70–85 |
| Reaction Time (hours) | 8–10 | 12–16 |
| Solvent Recovery (%) | 99 | 60–75 |
| Scalability | Industrial-ready | Lab-scale |
Industrial Applications and Process Economics
Cost-Benefit Analysis of Trichlorobenzene Recycling
The condensation-dehydration method’s closed-loop solvent system reduces raw material costs by \$12–\$15 per kilogram of product. Trichlorobenzene’s high boiling point (213°C) ensures stability during distillation, while its immiscibility with water simplifies dehydration.
Environmental Impact Mitigation
Traditional methods required separate trichlorobenzene recovery units, generating wastewater with 200–300 ppm aromatic contaminants. The integrated vacuum distillation system slashes wastewater output by 90%, aligning with REACH regulations.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent brightener and photoinitiator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and imaging techniques to visualize biological samples.
Medicine: Investigated for potential use in diagnostic assays and as a fluorescent marker in medical imaging.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. Upon exposure to ultraviolet light, it absorbs the energy and re-emits it as visible light, making it useful in various fluorescence-based applications . The molecular targets and pathways involved include the interaction with ultraviolet light and the subsequent emission of visible light .
Comparison with Similar Compounds
4,4′-Bis(2-benzoxazolyl)stilbene (BBS)
- Structure : Replaces BBOT’s thiophene core with a stilbene (1,2-diphenylethylene) backbone .
- Molecular Formula : C₂₈H₂₀N₂O₂.
- Applications : Used in oriented polymer films for dichroic absorption, leveraging its extended π-conjugation for enhanced UV/visible light modulation .
- Performance : Stilbene’s rigidity improves thermal stability but reduces solubility compared to BBOT’s thiophene core.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)furan
- Structure : Substitutes thiophene with a furan ring.
- Impact : Reduced electron delocalization due to furan’s lower aromaticity, leading to a blue-shifted fluorescence spectrum compared to BBOT .
Functional Analogues in Fluorescent Brightening
4-Methyl-7-diethylaminocoumarin
4,4′-Diaminostilbene-2,2′-disulfonic Acid Derivatives
- Structure : Sulfonated stilbene derivatives with zwitterionic character .
- Applications : Dominant in paper brightening due to high affinity for cellulose.
- Comparison: BBOT’s tert-butyl groups mitigate aggregation-induced quenching, a common issue in non-sulfonated stilbenes .
Performance Metrics
Regulatory and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
